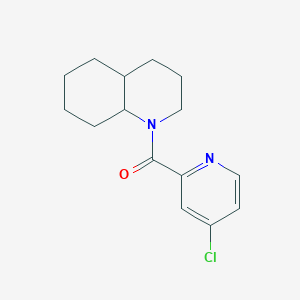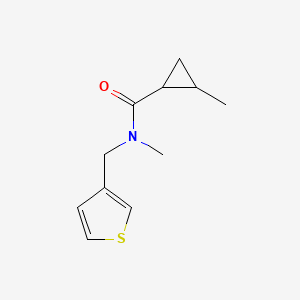
N,N-dimethyl-2-phenyl-2-pyrrolidin-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-phenyl-2-pyrrolidin-1-ylacetamide, commonly known as modafinil, is a wakefulness-promoting drug that has been used for the treatment of sleep disorders, such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil has also been used as a cognitive enhancer, improving memory, attention, and executive functions. In
Wirkmechanismus
The exact mechanism of action of modafinil is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and histamine in the brain. Modafinil also activates orexin neurons in the hypothalamus, which are involved in the regulation of wakefulness and arousal.
Biochemical and Physiological Effects:
Modafinil has been shown to increase alertness, improve cognitive function, and reduce fatigue. It has also been found to increase heart rate and blood pressure in some individuals, but these effects are generally mild and transient. Modafinil has a half-life of approximately 12-15 hours and is metabolized by the liver.
Vorteile Und Einschränkungen Für Laborexperimente
Modafinil has several advantages for use in lab experiments, including its well-established safety profile and its ability to improve cognitive function and reduce fatigue in study participants. However, modafinil can also have variable effects on different individuals, and its long half-life can make it difficult to control for in experiments.
Zukünftige Richtungen
There are several potential future directions for research on modafinil. One area of interest is its potential use as a treatment for cognitive impairment in conditions such as Alzheimer's disease and schizophrenia. Another area of interest is its potential use as a performance-enhancing drug in healthy individuals, particularly in the military and other high-stress occupations. Additionally, further research is needed to fully understand the mechanism of action of modafinil and its effects on the brain and body.
In conclusion, modafinil is a wakefulness-promoting drug that has been extensively studied for its effects on cognitive function and sleep disorders. Its mechanism of action involves increasing the levels of dopamine, norepinephrine, and histamine in the brain, and activating orexin neurons in the hypothalamus. Modafinil has several advantages for use in lab experiments, but its long half-life and variable effects on different individuals can make it challenging to control for. Future research on modafinil may focus on its potential use as a treatment for cognitive impairment and as a performance-enhancing drug, as well as further understanding its mechanism of action and effects on the brain and body.
Synthesemethoden
Modafinil is synthesized by the condensation of 2-diphenylmethylsulfinylacetamide and hydrazine. The reaction is carried out in the presence of an acid catalyst and yields modafinil as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Modafinil has been extensively studied for its effects on cognitive function and sleep disorders. In a study conducted by Turner et al. (2013), modafinil was found to improve cognitive function in healthy individuals, particularly in tasks that require attention and working memory. Modafinil has also been shown to improve mood and reduce fatigue in individuals with depression (DeBattista et al., 2004). In addition, modafinil has been used as a treatment for cocaine addiction, as it has been found to reduce cravings and improve cognitive function in individuals undergoing withdrawal (Dackis et al., 2005).
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-phenyl-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-15(2)14(17)13(16-10-6-7-11-16)12-8-4-3-5-9-12/h3-5,8-9,13H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAHKFHKGQWJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C1=CC=CC=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-phenyl-2-pyrrolidin-1-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7515953.png)

![1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione](/img/structure/B7515963.png)





![2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7516032.png)

![2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7516041.png)
![cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7516046.png)
![2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516048.png)